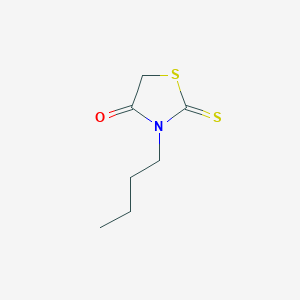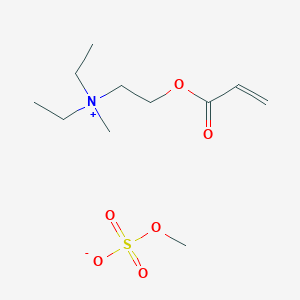
5-Bromo-1,2,4-trimethylbenzene
Overview
Description
5-Bromo-1,2,4-trimethylbenzene is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
5-Bromo-1,2,4-trimethylbenzene can be synthesized from 1,2,4-Trimethylbenzene . The synthesis involves the use of sodium bromide, sulfuric acid, and dichloromethane in a three-necked flask . The reaction is initiated by adding a catalyst and placing the flask in a low-temperature tank .Molecular Structure Analysis
The molecular structure of 5-Bromo-1,2,4-trimethylbenzene can be viewed using Java or Javascript .Chemical Reactions Analysis
The reactions of 5-Bromo-1,2,4-trimethylbenzene involve the addition of OH radicals to form 1,2,4-TMB-OH adducts . The adducts react with O2 by irreversible H-abstraction to form phenolic compounds .Physical And Chemical Properties Analysis
5-Bromo-1,2,4-trimethylbenzene is a white crystalline powder . It has a melting point of 71-73 °C and a boiling point of 233-235 °C . Its molecular weight is 199.09 .Scientific Research Applications
Synthesis of Other Chemical Compounds
1-Bromo-2,4,5-trimethylbenzene can be used as a starting material in the synthesis of other chemical compounds. Its bromine atom can be replaced with other groups through nucleophilic substitution reactions, allowing for the synthesis of a variety of derivatives .
Preparation of Ubiquinones
This compound has been used in the preparation of ubiquinones, also referred to as Coenzyme Qn . Ubiquinones play a crucial role in the electron transport chain and are essential for aerobic cellular respiration.
Preparation of Trimethylbenzoic Acid
1-Bromo-2,4,5-trimethylbenzene can be used in the preparation of 2,4,5-trimethylbenzoic acid . This compound could have potential applications in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Research and Development
In the field of research and development, 1-Bromo-2,4,5-trimethylbenzene can be used as a reference compound or a reagent in various chemical reactions .
Mechanism of Action
Future Directions
5-Bromo-1,2,4-trimethylbenzene has been used in the preparation of ubiquinones, also referred to as Coenzyme Q . This suggests potential future directions in the field of biochemistry.
Relevant Papers There are several papers relevant to 5-Bromo-1,2,4-trimethylbenzene. For instance, one paper discusses the experimental and theoretical studies of 1,3,5-tris (bromomethyl)-2,4,6-trimethylbenzene . Another paper presents an efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone .
properties
IUPAC Name |
1-bromo-2,4,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZXFZRJDVZMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203144 | |
| Record name | 5-Bromo-1,2,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,4-trimethylbenzene | |
CAS RN |
5469-19-2 | |
| Record name | 1-Bromo-2,4,5-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2,4-trimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5469-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-1,2,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2,4-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Bromo-1,2,4-trimethylbenzene in the synthesis of α-DL-Tocopherol?
A1: The provided abstract describes a synthetic pathway for α-DL-Tocopherol (Vitamin E) where 5-Bromo-1,2,4-trimethylbenzene serves as a key intermediate. [] The synthesis starts from coal tar cumene and involves several steps. First, 5-Bromopseudocumene is synthesized from pseudocumene-5-sulfonic acid. Subsequently, it is converted to 5-bromo-3,6-dinitropseudocumene, which undergoes hydrogenation to yield 3,6-diaminopseudocumene. Finally, oxidation of this compound leads to the formation of pseudocumoquinone, a precursor for α-DL-Tocopherol synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















